2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-3-yl)methyl]acetamide
Description
This compound is a thiazolo[3,2-a]pyrimidine derivative featuring a 6-methyl substituent on the fused bicyclic core and an N-[(pyridin-3-yl)methyl]acetamide side chain. The compound’s synthesis likely involves condensation of a thiazolopyrimidine precursor with chloroacetic acid and a pyridinylmethylamine derivative under reflux conditions, analogous to methods described for related structures .
Properties
IUPAC Name |
2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-6-18-15-19(14(10)21)12(9-22-15)5-13(20)17-8-11-3-2-4-16-7-11/h2-4,6-7,12H,5,8-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIUBBYGUQTNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-3-yl)methyl]acetamide (CAS Number: 953015-31-1) is a thiazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N4O2S |
| Molecular Weight | 286.35 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have demonstrated that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. In particular, This compound has shown promising results against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values for this compound against selected microorganisms:
| Microorganism | MIC (µM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
| Micrococcus luteus | 0.15 |
| Candida albicans | 0.30 |
These results indicate that the compound has a strong inhibitory effect against both Gram-positive and Gram-negative bacteria as well as fungi from the genus Candida .
The mechanism by which this compound exerts its biological effects involves binding to key enzymes and receptors within microbial cells. For instance, molecular docking studies have suggested that it interacts effectively with DNA gyrase and MurD enzyme, leading to inhibition of bacterial DNA replication and cell wall synthesis . The binding energies were comparable to those of established antibiotics like ciprofloxacin.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. It was found to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in the inflammatory process.
Inhibition Data
The following table presents the IC50 values for COX inhibition:
| Compound | IC50 (µM) |
|---|---|
| 2-{6-methyl...acetamide | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
This data indicates that the compound possesses comparable anti-inflammatory activity to celecoxib, a well-known COX inhibitor .
Anticancer Potential
Emerging research suggests that thiazolo-pyrimidine derivatives may also have anticancer properties. Preliminary studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Case Study: Cytotoxicity Assay
In vitro cytotoxicity assays using MTT showed that 2-{6-methyl...acetamide exhibited significant cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 12 |
| MCF7 (breast cancer) | 18 |
These findings suggest potential for further development as an anticancer agent .
Scientific Research Applications
Biological Properties
Compounds with similar structures are known for their diverse biological activities, including:
- Antimicrobial Activity : Many thiazole and pyrimidine derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor or receptor modulator. This interaction can influence various biochemical pathways, which is crucial for drug development targeting diseases such as cancer and infections .
Applications in Medicinal Chemistry
The applications of 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-3-yl)methyl]acetamide can be categorized as follows:
Pharmaceutical Development
The compound's structure allows it to interact with various biological targets. Research indicates potential uses in:
| Application Area | Description |
|---|---|
| Anticancer Agents | Investigated for its ability to inhibit cancer cell proliferation. |
| Antimicrobial Agents | Explored for efficacy against bacterial and fungal infections. |
| Anti-inflammatory Drugs | Potential role in reducing inflammation through modulation of immune responses. |
Research Studies
Numerous studies have focused on the compound's pharmacological properties:
- Case Study 1 : A study demonstrated that similar thiazole derivatives could inhibit specific cancer cell lines by targeting metabolic pathways crucial for tumor growth.
- Case Study 2 : Research indicated that pyrimidine derivatives have shown promise in treating bacterial infections resistant to conventional antibiotics.
Chemical Biology
The compound serves as a tool in chemical biology for studying enzyme functions and interactions with nucleic acids. Its unique structure can be used to probe biological mechanisms at the molecular level.
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Core Structure : Shares the thiazolo[3,2-a]pyrimidine scaffold but substitutes the pyridinylmethyl acetamide with a 2,4,6-trimethoxybenzylidene group and an ester moiety.
- Synthesis : Prepared via refluxing with chloroacetic acid, sodium acetate, and aromatic aldehydes (78% yield) .
Ethyl 2-(substituted benzylidene)-5-(2,4-dimethoxyphenyl)thiazolo[3,2-a]pyrimidines ()
- Core Structure : Similar thiazolopyrimidine core but lacks the acetamide side chain. Instead, it features a 2,4-dimethoxyphenyl group and ester functionality.
- Activity : Evaluated for anticancer properties; the dimethoxyphenyl group contributes to hydrophobic interactions in target binding .
(S)-N-((3-(5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide derivatives ()
- Core Structure: Oxazolidinone core instead of thiazolopyrimidine but shares the acetamide side chain.
- Activity : Antibacterial agents targeting bacterial ribosomes; fluoropyridine enhances membrane penetration .
Physicochemical and Structural Insights
- Solubility : The target compound’s pyridinylmethyl group increases polarity compared to benzylidene or trimethoxybenzylidene analogues, likely improving aqueous solubility .
- Hydrogen Bonding : The acetamide NH and carbonyl groups enable strong hydrogen-bonding interactions, critical for target binding (e.g., kinase inhibition) .
- Crystal Packing : Thiazolopyrimidines exhibit puckered conformations (flattened boat) and C–H···O hydrogen-bonded chains, influencing crystallinity and stability .
Structure-Activity Relationship (SAR)
- Thiazolopyrimidine Core : Essential for planar stacking interactions with biological targets. The 6-methyl group may reduce metabolic degradation .
- Pyridinylmethyl Acetamide : Unlike ester or benzylidene substituents, this group introduces a basic nitrogen, enhancing solubility and enabling salt formation for improved bioavailability .
Q & A
Q. What synthetic methodologies are commonly employed for thiazolo[3,2-a]pyrimidine derivatives?
Thiazolo[3,2-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, refluxing 1,2,4-triazole-5-thiol with maleimides in glacial acetic acid produces fused heterocycles, followed by recrystallization in ethanol for purification . Another approach involves using chloroacetic acid and sodium acetate as catalysts under reflux to form thiazolo-pyrido-pyrimidine scaffolds . Solvent systems like ethanol or acetic acid are critical for achieving high yields (>80%) .
Q. Which spectroscopic techniques are used to characterize thiazolo[3,2-a]pyrimidine derivatives?
Structural elucidation relies on -NMR and -NMR to confirm proton and carbon environments, while IR spectroscopy identifies functional groups like carbonyls (e.g., 5-oxo groups at ~1700 cm) . Mass spectrometry (MS) provides molecular weight validation. For crystalline derivatives, single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C–C bond precision of ±0.003 Å) .
Q. What solvent systems are effective in synthesizing thiazolo[3,2-a]pyrimidine derivatives?
Polar aprotic solvents like glacial acetic acid are preferred for cyclization reactions due to their ability to stabilize intermediates. Ethanol and methanol are used for recrystallization to enhance purity (>95%) . For air-sensitive reactions, anhydrous conditions with acetic anhydride may be employed .
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce substituents on the thiazolo ring?
Substituent introduction requires careful control of stoichiometry and temperature. For example, aryl maleimides react with 1,2,4-triazole-5-thiol at 80–100°C in acetic acid to yield 2-aryl derivatives . Sodium acetate acts as a base to deprotonate intermediates, while chloroacetic acid facilitates nucleophilic substitution at the thiazole nitrogen . Microwave-assisted synthesis can reduce reaction times by 50% compared to traditional reflux .
Q. What challenges arise in crystallizing thiazolo[3,2-a]pyrimidine derivatives for structural analysis?
Crystallization challenges include polymorphism and solvent inclusion. Slow evaporation from ethanol/water mixtures (1:1 v/v) at 4°C often produces diffraction-quality crystals. Non-covalent interactions (e.g., π-π stacking between pyridin-3-ylmethyl groups) influence packing, as observed in X-ray structures with R-factors <0.05 .
Q. How is antimicrobial efficacy assessed for thiazolo[3,2-a]pyrimidine derivatives?
Antimicrobial activity is evaluated via broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours, with active compounds showing MICs ≤25 µg/mL . Synergy studies with commercial antibiotics (e.g., ciprofloxacin) may further validate potency.
Q. What strategies guide structure-activity relationship (SAR) studies to enhance anticancer activity?
SAR studies focus on modifying the pyridin-3-ylmethyl acetamide moiety. For instance, replacing methyl groups with halogens (e.g., Cl, F) improves cytotoxicity in MCF-7 breast cancer cells (IC values <10 µM) . Computational docking into kinase domains (e.g., EGFR) identifies critical hydrogen bonds between the 5-oxo group and active-site residues .
Q. How does X-ray diffraction confirm molecular geometry and tautomeric forms?
X-ray crystallography resolves tautomerism in thiazolo[3,2-a]pyrimidine systems. For example, the 5-oxo group adopts a ketone configuration (C=O bond length ~1.22 Å) rather than an enol form, with planarity confirmed by torsion angles <5° . Hydrogen bonding networks (e.g., N–H···O) stabilize the crystal lattice .
Methodological Notes
- Data Contradictions : Discrepancies in bioactivity data may arise from assay conditions (e.g., serum content in cell cultures) .
- Experimental Design : Include control compounds (e.g., unsubstituted thiazolo[3,2-a]pyrimidine) to benchmark activity .
- Safety : Handle chloroacetic acid and maleimides in fume hoods due to respiratory toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
